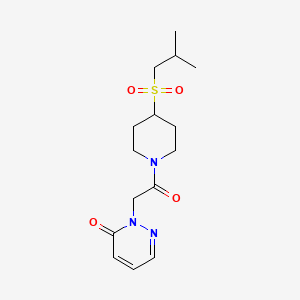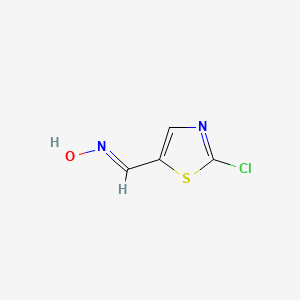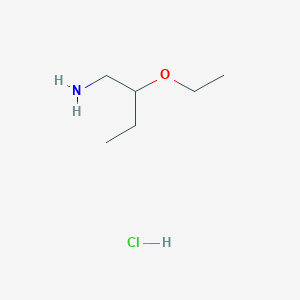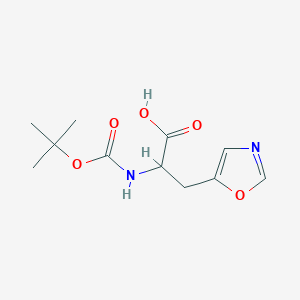
1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a pyridine ring via a single bond, and a trifluoromethyl group attached to the pyrazole ring. The carboxylic acid group is also attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazole compounds are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been utilized as a precursor or intermediate in the synthesis of various derivatives with potential biological or material applications. For instance, research has involved synthesizing pyrazole derivatives from pyrazole-3-carboxylic acid and its esters, focusing on characterizing these compounds using spectroscopic methods and exploring their structural properties through X-ray diffraction and computational studies (Li-qun Shen et al., 2012).
Molecular Structure Studies
- Detailed molecular structure investigations have been conducted to understand the stability and tautomeric forms of pyrazole derivatives. These studies include density-functional-theory (DFT) calculations, which help in predicting the properties of novel compounds and aiding in their design for specific applications (Li-qun Shen et al., 2012).
Optical Properties
- Research into the optical properties of pyrazole derivatives, including absorption and emission characteristics, has been explored. This is crucial for applications in materials science, such as in the development of luminescent materials or organic light-emitting diodes (OLEDs) (Yan-qing Ge et al., 2014).
Coordination Chemistry
- Pyrazole derivatives have been studied for their potential as ligands in coordination complexes, which are of interest for their magnetic, catalytic, and luminescent properties. Such studies often focus on the synthesis of metal-organic frameworks (MOFs) or coordination polymers that exhibit unique structural features or functionalities (Lu-Fang Liu et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)8-4-7(9(17)18)16(15-8)6-2-1-3-14-5-6/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQKTODKRKEJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2513630.png)


![N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2513635.png)
![[1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-nitroethyl]benzene](/img/structure/B2513636.png)
![(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2513637.png)
![ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate](/img/structure/B2513638.png)
![3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2513641.png)
![2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide](/img/structure/B2513644.png)



![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2513649.png)
